

2-(1H-Imidazol-1-yl)ethanamine molecular structure

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Compound of Interest

Compound Name: 2-(1H-Imidazol-1-yl)ethanamine

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An In-depth Technical Guide to the Molecular Structure and Applications of **2-(1H-Imidazol-1-yl)ethanamine**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of **2-(1H-Imidazol-1-yl)ethanamine**, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, explore methods for its synthesis and characterization, and illuminate its pivotal role as a foundational scaffold for pharmacologically active agents. The narrative emphasizes the causal relationships between the molecule's structural features and its chemical reactivity and biological potential, particularly as a precursor to potent histamine H3 receptor antagonists. This document is designed to serve as an authoritative resource for scientists engaged in the exploration and utilization of imidazole-based compounds in therapeutic design.

Introduction: The Significance of a Versatile Scaffold

2-(1H-Imidazol-1-yl)ethanamine is a deceptively simple molecule, comprising a five-membered aromatic imidazole ring linked to an ethylamine side chain. Its significance, however, extends far beyond its elemental composition. This compound is a structural isomer

of the vital biogenic amine histamine [2-(1H-imidazol-4-yl)ethanamine], and this relationship immediately suggests a rich potential for biological interaction.

The imidazole ring is a privileged pharmacophore, present in numerous biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The primary amine of the ethylamine tail provides a crucial point for synthetic elaboration, allowing for the construction of diverse molecular libraries. Consequently, **2-(1H-Imidazol-1-yl)ethanamine** is not merely a chemical curiosity but a strategic building block for developing novel therapeutics, most notably those targeting the central nervous system.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in research and development. These parameters govern its solubility, stability, and suitability for synthetic transformations.

Structural Identification

The core structure consists of an imidazole ring where the nitrogen at position 1 is alkylated by an ethanamine group.

Table 1: Chemical Identifiers for **2-(1H-Imidazol-1-yl)ethanamine**

Identifier	Value	Source
CAS Number	5739-10-6	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₉ N ₃	[1] [2] [3]
Molecular Weight	111.15 g/mol	[1] [2]
IUPAC Name	2-(1H-imidazol-1-yl)ethanamine	[1]
Canonical SMILES	C1=CN(C=N1)CCN	[1]

| InChI | InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 | [\[1\]](#) |

Physicochemical Properties

The molecule's properties are dictated by the interplay between the polar, aromatic imidazole ring and the basic ethylamine side chain.

Table 2: Key Physicochemical Properties

Property	Value	Significance in Drug Development
XLogP3	-1.0	Indicates high hydrophilicity, which influences solubility and membrane permeability.[1]
Hydrogen Bond Donors	1	The primary amine can donate a hydrogen bond, crucial for receptor interactions.[4]
Hydrogen Bond Acceptors	3	The three nitrogen atoms can accept hydrogen bonds, enhancing solubility and target binding.[4]
Rotatable Bonds	2	Provides conformational flexibility, allowing the molecule to adapt its shape to fit a binding pocket.[4]

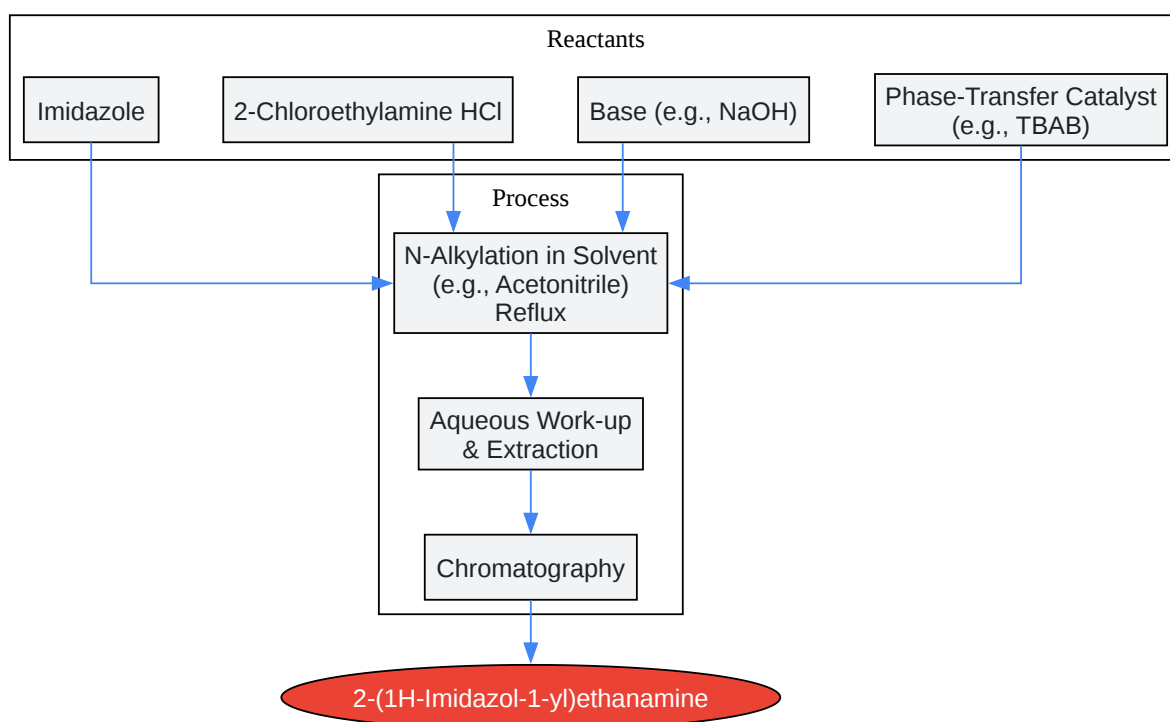
| Topological Polar Surface Area (TPSA) | 43.8 Å² | Suggests good potential for oral bioavailability based on drug-likeness rules.[1] |

Synthesis and Characterization: From Blueprint to Reality

The reliable synthesis and unambiguous structural confirmation of **2-(1H-imidazol-1-yl)ethanamine** are paramount for its use as a research chemical. The most common synthetic route involves the N-alkylation of imidazole.

General Synthetic Workflow

The synthesis is typically achieved by reacting imidazole with a 2-haloethylamine derivative under basic conditions. The choice of a phase-transfer catalyst can be critical for improving reaction efficiency by facilitating the transport of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.



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Caption: General workflow for the synthesis of **2-(1H-imidazol-1-yl)ethanamine**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0-4.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate or bromide (0.04 eq).
- **Solvent Addition:** Add acetonitrile as the solvent to the flask.
- **Reaction Execution:** Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 21-24 hours.^[5]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., NaCl).
- **Extraction:** Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in an appropriate organic solvent and perform an aqueous wash to remove any remaining salts or base.
- **Purification:** The crude product is purified via flash column chromatography on silica gel. A gradient elution system, such as acetonitrile followed by a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1), is effective for isolating the pure product.^[5]
- **Final Product:** The final product, **2-(1H-Imidazol-1-yl)ethanamine**, is typically obtained as a pale yellow oil.^[5]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Elucidation

Technique	Purpose	Expected Observations
^1H NMR	Proton environment mapping	Signals corresponding to the three distinct protons of the imidazole ring and the two methylene groups ($-\text{CH}_2-$) of the ethylamine chain.
^{13}C NMR	Carbon skeleton confirmation	Resonances for the three carbons of the imidazole ring and the two carbons of the ethylamine side chain.
Mass Spec. (MS)	Molecular weight determination	A molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the mass of the protonated free base ($\text{C}_5\text{H}_{10}\text{N}_3^+$).

| Infrared (IR) | Functional group identification | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N/C-N stretching from the imidazole ring. |

Biological Significance and Therapeutic Applications

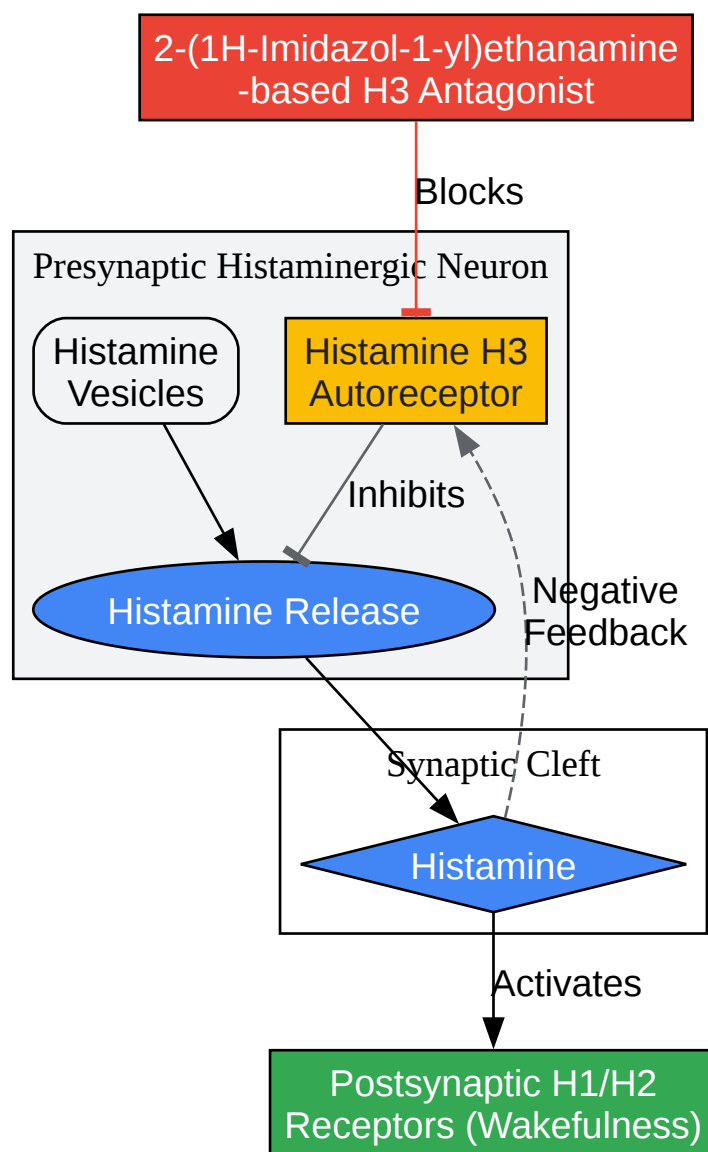
While **2-(1H-Imidazol-1-yl)ethanamine** itself is primarily a synthetic intermediate, its core structure is a cornerstone in the development of potent modulators of the histamine H3 receptor (H3R).[6]

The Histamine H3 Receptor: A Key CNS Target

The H3 receptor is a G-protein coupled receptor predominantly found in the central nervous system.[7] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[8] It also acts as a heteroreceptor on other neurons, modulating the release of key neurotransmitters like acetylcholine, dopamine, and serotonin.[8] [9]

H3 Receptor Antagonists/Inverse Agonists

By blocking the inhibitory action of the H3 autoreceptor, H3R antagonists (or inverse agonists) increase the release of histamine and other neurotransmitters in the brain.[7][10] This action leads to enhanced wakefulness and cognitive function.[7][9] This mechanism is the scientific rationale for developing H3R antagonists for various neurological and psychiatric disorders.



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Caption: Mechanism of action for H3 receptor antagonists.

Therapeutic Potential

The pro-cognitive and wake-promoting effects of H3R antagonists have made them attractive candidates for treating:

- Narcolepsy: To combat excessive daytime sleepiness. The drug Pitolisant is an approved H3R antagonist for this indication.[\[7\]](#)[\[10\]](#)[\[11\]](#)
- Alzheimer's Disease: To enhance the release of acetylcholine, a neurotransmitter crucial for memory and cognition that is depleted in AD patients.[\[9\]](#)
- Attention-Deficit Hyperactivity Disorder (ADHD) and Schizophrenia: To modulate neurotransmitter systems implicated in these conditions.[\[9\]](#)[\[11\]](#)

Derivatives of **2-(1H-Imidazol-1-yl)ethanamine** are frequently used as the core scaffold to build potent and selective H3R antagonists, making this molecule a vital starting point in these drug discovery programs.

Safety and Handling

As a laboratory chemical, proper handling of **2-(1H-Imidazol-1-yl)ethanamine** is essential.

- Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation and serious eye damage.[\[1\]](#) Some suppliers classify the 2-methyl analog as causing severe skin burns and eye damage.[\[12\]](#)
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All handling should be performed inside a well-ventilated chemical fume hood to avoid inhalation of any vapors.[\[3\]](#)

Conclusion

2-(1H-Imidazol-1-yl)ethanamine is a molecule whose structural simplicity belies its profound utility in the field of medicinal chemistry. Its combination of an aromatic imidazole ring and a reactive primary amine makes it an exceptionally versatile platform for synthetic innovation. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity provides the foundation for its strategic deployment in drug discovery. Its most prominent role as a scaffold for histamine H3 receptor antagonists highlights its importance in

the ongoing search for novel treatments for complex neurological disorders, solidifying its status as a key molecule in the modern pharmacopeia.

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